N-Lignoceroyl-DL-dihydrosphingosine

Catalog No.
S1938753
CAS No.
75196-33-7
M.F
C42H85NO3
M. Wt
652.1 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Lignoceroyl-DL-dihydrosphingosine

CAS Number

75196-33-7

Product Name

N-Lignoceroyl-DL-dihydrosphingosine

IUPAC Name

N-[(2R,3R)-1,3-dihydroxyoctadecan-2-yl]tetracosanamide

Molecular Formula

C42H85NO3

Molecular Weight

652.1 g/mol

InChI

InChI=1S/C42H85NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-42(46)43-40(39-44)41(45)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2/h40-41,44-45H,3-39H2,1-2H3,(H,43,46)/t40-,41-/m1/s1

InChI Key

BPLYVSYSBPLDOA-GYOJGHLZSA-N

SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(CCCCCCCCCCCCCCC)O

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(CCCCCCCCCCCCCCC)O

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@H](CO)[C@@H](CCCCCCCCCCCCCCC)O

N-Lignoceroyl-DL-dihydrosphingosine is a complex sphingolipid compound characterized by a long-chain fatty acid (lignoceric acid) attached to a dihydrosphingosine backbone. Sphingolipids are vital components of cell membranes and play essential roles in cellular signaling and structural integrity. The specific structure of N-Lignoceroyl-DL-dihydrosphingosine includes a hydroxyl group at the C-2 position of the sphingosine backbone, which influences its biochemical properties and interactions within biological systems.

..." class="citation ml-xs inline" data-state="closed" href="https://pubs.rsc.org/en/content/articlelanding/2023/lc/d3lc00521f" rel="nofollow noopener" target="_blank"> . Furthermore, research indicates that alterations in sphingolipid composition, including N-Lignoceroyl-DL-dihydrosphingosine levels, can affect membrane fluidity and protein localization.

N-Lignoceroyl-DL-dihydrosphingosine exhibits significant biological activities, primarily related to its role in cell signaling and membrane structure. It has been shown to influence cell proliferation, apoptosis, and differentiation. The compound's long-chain fatty acid composition contributes to its ability to form lipid rafts in membranes, which are critical for signaling pathways involving growth factors and other bioactive molecules

The synthesis of N-Lignoceroyl-DL-dihydrosphingosine can be achieved through several methods:

  • Chemical Synthesis: This involves the stepwise construction of the dihydrosphingosine backbone followed by acylation with lignoceric acid. Common reagents include coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of amide bonds.
  • Biological Synthesis: Enzymatic pathways involving sphingolipid biosynthesis can also produce N-Lignoceroyl-DL-dihydrosphingosine. Key enzymes include serine palmitoyltransferase and ceramide synthases that catalyze the formation of sphingolipids from simpler precursors .
  • Microbial Synthesis: Certain microorganisms can naturally produce sphingolipids, including variants like N-Lignoceroyl-DL-dihydrosphingosine, through fermentation processes.

N-Lignoceroyl-DL-dihydrosphingosine has several applications in research and potential therapeutic areas:

  • Pharmaceutical Research: Due to its role in cell signaling, it is studied for its potential therapeutic effects in conditions like cancer and neurodegenerative diseases.
  • Cosmetic Industry: Its moisturizing properties make it a candidate for inclusion in skin care formulations.
  • Biomarker Development: As a component of cell membranes, it may serve as a biomarker for certain diseases or cellular states.

Studies have demonstrated that N-Lignoceroyl-DL-dihydrosphingosine interacts with various proteins and lipids within cellular membranes. These interactions can modulate signaling pathways related to inflammation, apoptosis, and cellular stress responses. Notably, its ability to influence lipid raft formation enhances its role in signal transduction processes

N-Lignoceroyl-DL-dihydrosphingosine shares structural similarities with several other sphingolipids. Here are some comparable compounds:

Compound NameStructure CharacteristicsUnique Features
DihydrosphingosineBackbone similar but lacks acyl chainBasic structure without long-chain fatty acid
Lignoceric AcidLong-chain fatty acidServes as the acyl chain component
CeramideContains a sphingoid base with an acyl chainImportant for cell signaling; varies by acyl chain
PhytosphingosineSimilar backbone but different acyl chainsFound predominantly in plants

N-Lignoceroyl-DL-dihydrosphingosine is unique due to its specific combination of a dihydrosphingosine backbone with lignoceric acid, influencing its biological activity and membrane properties distinctively compared to other sphingolipids

XLogP3

17.7

Wikipedia

N-[(2R,3R)-1,3-Dihydroxyoctadecan-2-yl]tetracosanamide

Dates

Modify: 2023-08-16

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